molecular formula C12H10ClN3O3S B13879969 Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate

Methyl 4-{[(5-chloro-2-thienyl)carbonyl]amino}-2-methylpyrimidine-5-carboxylate

Cat. No.: B13879969
M. Wt: 311.74 g/mol
InChI Key: XTEMRDULNBVEGS-UHFFFAOYSA-N
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Description

Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate is a complex organic compound that features a pyrimidine ring substituted with a methyl group and a carboxylate ester, as well as a thiophene ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate typically involves multiple steps, starting with the preparation of the thiophene and pyrimidine precursors. One common method involves the condensation of 5-chlorothiophene-2-carbonyl chloride with 2-amino-4-methylpyrimidine-5-carboxylate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to particular receptors, thereby modulating biological pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chlorothiophene-2-carboxylate
  • 5-Chloro-2-thiophenecarboxylic acid
  • 2-Amino-4-methylpyrimidine-5-carboxylate

Uniqueness

Methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C12H10ClN3O3S

Molecular Weight

311.74 g/mol

IUPAC Name

methyl 4-[(5-chlorothiophene-2-carbonyl)amino]-2-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C12H10ClN3O3S/c1-6-14-5-7(12(18)19-2)10(15-6)16-11(17)8-3-4-9(13)20-8/h3-5H,1-2H3,(H,14,15,16,17)

InChI Key

XTEMRDULNBVEGS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C(=N1)NC(=O)C2=CC=C(S2)Cl)C(=O)OC

Origin of Product

United States

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